![molecular formula C15H18BrN3O2S B2537789 (E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide CAS No. 1798407-84-7](/img/structure/B2537789.png)
(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide is a chemical compound that has been studied extensively for its potential therapeutic applications. It is commonly referred to as BAY 41-2272 and belongs to the class of compounds known as soluble guanylate cyclase (sGC) activators. sGC activators have been shown to have a wide range of physiological effects, making them a promising area of research for the development of novel therapeutics.
Mécanisme D'action
BAY 41-2272 works by activating (E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide, an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in many physiological processes, including the relaxation of smooth muscle cells in blood vessels. By increasing the production of cGMP, BAY 41-2272 can cause the blood vessels in the lungs to relax, which can improve blood flow and reduce the symptoms of PAH.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in PAH, BAY 41-2272 has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to improve blood flow in the brain, which could have implications for the treatment of stroke and other neurological conditions. It has also been shown to have anti-inflammatory effects, which could make it a useful tool for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BAY 41-2272 is its specificity for (E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide. This means that it can be used to study the effects of this compound activation in a controlled manner, without affecting other signaling pathways. However, one limitation of BAY 41-2272 is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Orientations Futures
There are many potential future directions for research on BAY 41-2272 and (E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide activators more broadly. One area of interest is the development of more potent and selective this compound activators, which could improve the efficacy and safety of these compounds. Another area of interest is the exploration of the potential therapeutic applications of this compound activators in other conditions, such as stroke, Alzheimer's disease, and inflammatory bowel disease. Overall, the study of BAY 41-2272 and this compound activators is an exciting area of research with many potential applications in the development of novel therapeutics.
Méthodes De Synthèse
BAY 41-2272 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of BAY 41-2272 is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
BAY 41-2272 has been extensively studied for its potential therapeutic applications. One area of research that has received a lot of attention is the treatment of pulmonary arterial hypertension (PAH). PAH is a condition characterized by high blood pressure in the arteries that supply the lungs, which can lead to heart failure and other complications. BAY 41-2272 has been shown to improve the symptoms of PAH in animal models and is currently in clinical trials for the treatment of this condition.
Propriétés
IUPAC Name |
(E)-2-(4-bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-11-15(10-19(3)17-11)12(2)18-22(20,21)9-8-13-4-6-14(16)7-5-13/h4-10,12,18H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJPIRVWVBZOPN-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NS(=O)(=O)C=CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C(C)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

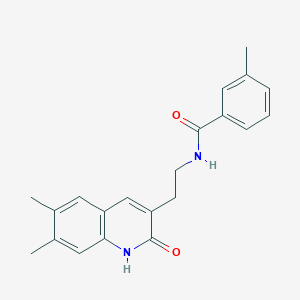

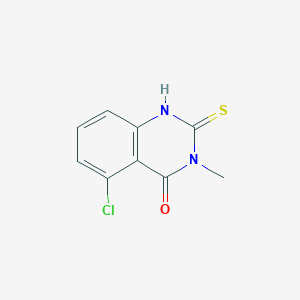
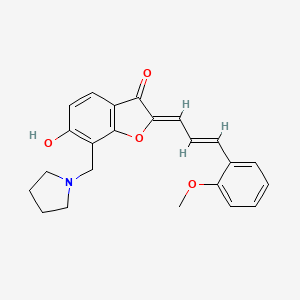
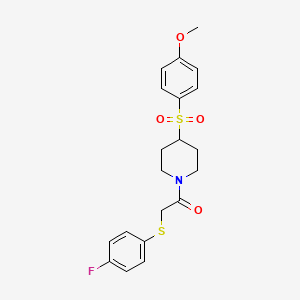

![1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2537715.png)
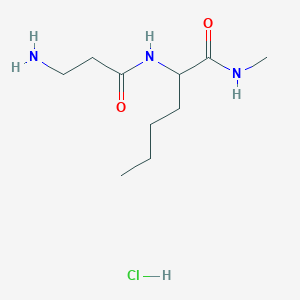
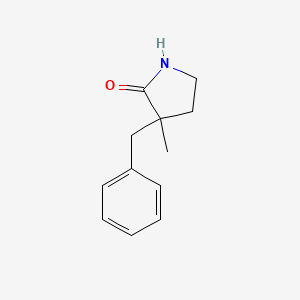
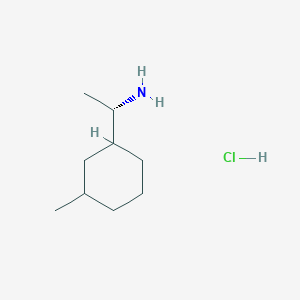
![(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2537723.png)
![N-(2-chlorobenzyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2537726.png)
![N-[2-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2537728.png)
![Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B2537729.png)